(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Description
(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213,23 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Boc-3,4-Dehydro-L-proline is primarily used in solid-phase peptide synthesis (SPPS) to make peptides . It serves as an N-terminal protected amino acid, which means it prevents unwanted side reactions during peptide synthesis .
Mode of Action
The compound interacts with its targets by serving as an alternate substrate of the amino acid oxidase, NikD . This interaction allows it to participate in the synthesis of peptides containing 3,4-Dehydro-L-proline .
Biochemical Pathways
The primary biochemical pathway that Boc-3,4-Dehydro-L-proline is involved in is the peptide synthesis pathway . By serving as an alternate substrate for the amino acid oxidase NikD, it contributes to the formation of peptides containing 3,4-Dehydro-L-proline .
Pharmacokinetics
Given its use in peptide synthesis, it’s likely that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the specific context of the peptide synthesis process .
Result of Action
The primary result of Boc-3,4-Dehydro-L-proline’s action is the production of peptides containing 3,4-Dehydro-L-proline . These peptides could have a variety of biological effects, depending on their specific sequences and structures .
Action Environment
The action of Boc-3,4-Dehydro-L-proline is highly dependent on the specific conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reactants can all influence the efficacy and stability of Boc-3,4-Dehydro-L-proline .
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIGSRMSSCUMAZ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC=C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350890 | |
Record name | Boc-3,4-Dehydro-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51154-06-4 | |
Record name | Boc-3,4-Dehydro-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tert-Boc-3-4-dehydro-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of Boc-3,4-Dehydro-L-proline in organic synthesis?
A: Boc-3,4-Dehydro-L-proline serves as a valuable building block in peptide and heterocyclic chemistry. Its unique structure, featuring a double bond within the pyrrolidine ring, allows for various chemical transformations. [, ] For instance, it serves as a crucial starting material for synthesizing unnatural amino acids like (2S,3R,4R)-4-chloro-3-hydroxyproline. [] This particular amino acid exhibits stability in mildly basic conditions, suggesting potential applications in peptide modifications or drug design where stability is crucial.
Q2: Are there any advancements in the synthesis of Boc-3,4-Dehydro-L-proline?
A: Yes, recent research highlights the development of a highly efficient flow reactor process for synthesizing the methyl ester derivative of Boc-3,4-Dehydro-L-proline, specifically N-Boc-3,4-dehydro-l-proline methyl ester. [] This flow reactor approach offers advantages over traditional batch synthesis, potentially leading to improved yields, reduced reaction times, and scalability for larger-scale production.
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